3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule. It is related to a class of compounds known as piperidines . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Scientific Research Applications
Pharmacophoric Features in Cancer Research
Imidazolidin-2,4-dione derivatives, such as 3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, have been studied for their potential in cancer treatment. A study by Żesławska et al. (2019) examined a similar compound for its inhibitory properties on the ABCB1 efflux pump in cancer cells, highlighting significant cytotoxic and antiproliferative properties, particularly in multidrug resistance cells. This research suggests the potential of imidazolidin-2,4-dione derivatives in overcoming drug resistance in cancer therapy (Żesławska et al., 2019).
Fluorescent Organoboron Complexes
Imidazolidine-2,4-dione moieties have also been incorporated into the synthesis of new, highly fluorescent organoboron complexes. Garre et al. (2019) synthesized a family of these complexes, which exhibit strong absorptions and high quantum yield, indicating potential applications in bioorthogonal chemistry and fluorescence-based studies (Garre et al., 2019).
Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones, structurally related to this compound, were synthesized and evaluated for their hypoglycemic activity, as reported by Oguchi et al. (2000). This research demonstrates the potential of these compounds in treating diabetes, showcasing their effectiveness in insulin-induced adipocyte differentiation and in vivo hypoglycemic activity (Oguchi et al., 2000).
Electron Delocalization in N-heterocyclic Carbenes
Hobbs et al. (2010) explored the stability and structure of potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons. Their study provides insights into the electronic properties of these compounds, which can be crucial for their reactivity and potential applications in catalysis or as ligands in coordination chemistry (Hobbs et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been found to have various modes of action depending on their specific structure and the targets they interact with .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level depending on their specific targets .
Action Environment
The synthesis and functionalization of piperidine derivatives are known to be influenced by various environmental factors .
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-11-1-3-13(4-2-11)24-10-15(22)19-7-5-12(6-8-19)20-14(21)9-18-16(20)23/h1-4,12H,5-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBHDVAAQIXRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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